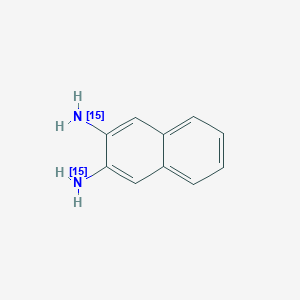
Glutamylvalylphenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glutamylvalylphenylalanine is a synthetic tripeptide composed of the amino acids glutamic acid, valine, and phenylalanine. This compound is a proteolytic breakdown product of larger proteins and is believed to be formed by transpeptidation between glutathione and the corresponding amino acid, catalyzed by gamma-glutamyl transpeptidase.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glutamylvalylphenylalanine involves two different biosynthetic pathways. The first pathway consists of two steps:
Production of gamma-glutamylvaline: This is produced from glutamate and valine by the enzyme glutamate-cysteine ligase or by the transfer of the gamma-glutamyl group from glutathione to valine by gamma-glutamyltransferase.
Combination with glycine: Gamma-glutamylvaline is then combined with glycine by the enzyme glutathione synthetase.
The second pathway involves the transfer of the gamma-glutamyl residue from glutathione to the dipeptide valylglycine. This reaction is mainly carried out by the Dug2p-Dug3p complex.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve large-scale peptide synthesis techniques, which include solid-phase peptide synthesis and liquid-phase peptide synthesis. These methods allow for the efficient production of peptides by sequentially adding amino acids to a growing peptide chain.
化学反応の分析
Types of Reactions
Glutamylvalylphenylalanine undergoes several types of chemical reactions, including:
Transpeptidation: This reaction involves the transfer of a gamma-glutamyl group from glutathione to the corresponding amino acid, catalyzed by gamma-glutamyl transpeptidase.
Hydrolysis: The compound can be broken down into its individual amino acids through hydrolysis, a reaction involving water molecules.
Common Reagents and Conditions
Gamma-glutamyl transpeptidase: This enzyme catalyzes the transpeptidation reaction.
Water: Used in hydrolysis reactions to break peptide bonds.
Major Products Formed
Individual amino acids: Glutamic acid, valine, and phenylalanine are the major products formed from the hydrolysis of this compound.
科学的研究の応用
Glutamylvalylphenylalanine has several scientific research applications:
Protein Synthesis: Glutamine, a component of this compound, significantly stimulates protein synthesis in various cellular systems, including normal and neoplastic cells.
Metabolic Profiling: Metabolomic profiling has identified associations between amino acids, including phenylalanine and valine, and metabolic diseases such as insulin resistance and type 2 diabetes.
Biocatalytic Production:
作用機序
Glutamylvalylphenylalanine exerts its effects through peptide-protein interactions, where it binds to specific proteins. This interaction is involved in enzyme regulation and signal transduction within cells. Glutamine, a component of the compound, regulates the expression of several genes related to cell metabolism, signal transduction proteins, cell defense, and repair regulators . It also activates intracellular signaling pathways such as nuclear factor kappa B and mitogen-activated protein kinases .
類似化合物との比較
Similar Compounds
Gamma-glutamylvaline: A dipeptide composed of glutamic acid and valine.
Gamma-glutamylphenylalanine: A dipeptide composed of glutamic acid and phenylalanine.
Uniqueness
Glutamylvalylphenylalanine is unique due to its specific sequence of three amino acids: glutamic acid, valine, and phenylalanine. This specific arrangement influences its interactions with other molecules and its role in various biochemical pathways.
特性
IUPAC Name |
4-amino-5-[[1-[(1-carboxy-2-phenylethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O6/c1-11(2)16(22-17(25)13(20)8-9-15(23)24)18(26)21-14(19(27)28)10-12-6-4-3-5-7-12/h3-7,11,13-14,16H,8-10,20H2,1-2H3,(H,21,26)(H,22,25)(H,23,24)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGOGEGGQLNZGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
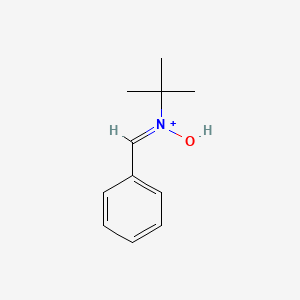

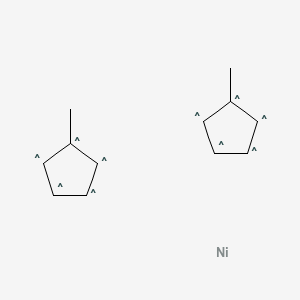
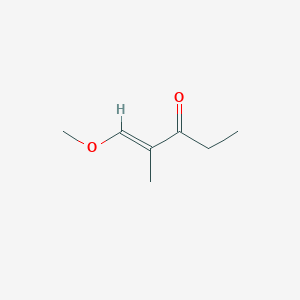
![(S)-1-{(S)-2-[2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]phenyl]ferrocenyl}-e](/img/structure/B12060689.png)
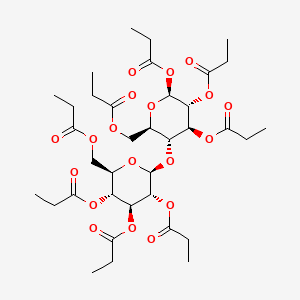
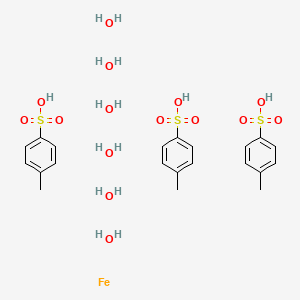
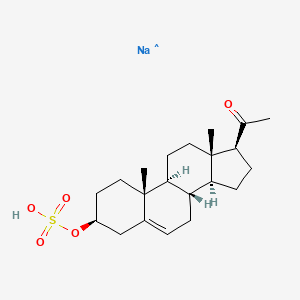

![ethyl 9-[4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate](/img/structure/B12060738.png)
![N-Ethyl-N-isopropylpropan-2-aminium 3-(2,3-difluoro-4-nitrophenyl)-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12060760.png)
